molecular formula C27H36BNO4 B13977627 tert-Butyl ((2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-inden-2-yl)methyl)carbamate

tert-Butyl ((2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-inden-2-yl)methyl)carbamate

Cat. No.: B13977627
M. Wt: 449.4 g/mol
InChI Key: FJCNPZCRQMLNQC-UHFFFAOYSA-N
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Description

This compound features a tert-butyl carbamate group attached to a methyl-substituted dihydroindenyl scaffold, which is further functionalized with a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . The dihydroindenyl core provides rigidity and stereoelectronic modulation, distinguishing it from simpler aromatic systems.

Properties

Molecular Formula

C27H36BNO4

Molecular Weight

449.4 g/mol

IUPAC Name

tert-butyl N-[[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-dihydroinden-2-yl]methyl]carbamate

InChI

InChI=1S/C27H36BNO4/c1-24(2,3)31-23(30)29-18-27(16-19-11-8-9-12-20(19)17-27)21-13-10-14-22(15-21)28-32-25(4,5)26(6,7)33-28/h8-15H,16-18H2,1-7H3,(H,29,30)

InChI Key

FJCNPZCRQMLNQC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC4=CC=CC=C4C3)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl ((2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-inden-2-yl)methyl)carbamate typically involves multiple steps, including substitution reactions and the use of protecting groups. One common synthetic route involves the following steps:

    Formation of the dioxaborolane moiety: This is achieved through the reaction of a boronic acid derivative with a diol, such as pinacol, under dehydrating conditions.

    Introduction of the indene structure: This step involves the cyclization of a suitable precursor to form the indene ring system.

    Attachment of the tert-butyl carbamate group: This is typically done using tert-butyl chloroformate and a suitable base to form the carbamate linkage.

Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Tert-Butyl ((2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-inden-2-yl)methyl)carbamate undergoes various types of chemical reactions, including:

    Substitution reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and reduction reactions: The compound can undergo oxidation to form boronic acids or reduction to form boranes.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride .

Scientific Research Applications

Tert-Butyl ((2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-inden-2-yl)methyl)carbamate has several applications in scientific research:

    Organic synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal chemistry: The compound is used in the development of pharmaceuticals, especially those targeting cancer and inflammatory diseases.

    Material science:

Mechanism of Action

The mechanism of action of tert-Butyl ((2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-inden-2-yl)methyl)carbamate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane moiety, in particular, is known for its ability to form stable complexes with diols and other nucleophiles, making it useful in cross-coupling reactions. The carbamate group can undergo hydrolysis, releasing the active amine, which can interact with biological targets .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Structural Features Reactivity/Biological Implications Reference(s)
tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)carbamate (S13) Naphthalene core instead of dihydroindenyl; boronate at position 6 Enhanced π-stacking potential due to larger aromatic system; lower steric hindrance in coupling
tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonamido)ethyl)carbamate Sulfonamide linker; ethyl carbamate chain Increased polarity; potential for hydrogen bonding with biological targets
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl)carbamate Boronate at position 5 of dihydroindenyl (vs. position 3 in target compound) Altered electronic environment; potential regioselectivity differences in cross-coupling
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzyl)carbamate Trifluoromethyl substituent on benzyl group Electron-withdrawing effects modulate boronate reactivity; improved metabolic stability
(R)-tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate Chiral propyl chain; absence of dihydroindenyl scaffold Stereochemical influence on biological activity; reduced rigidity

Reactivity in Cross-Coupling Reactions

The target compound’s boronate group participates in palladium-catalyzed Suzuki-Miyaura reactions, forming biaryl or heteroaryl linkages . Para-substituted boronates (e.g., ) exhibit faster coupling than meta-substituted derivatives due to electronic and steric factors .

Biological Activity

tert-Butyl ((2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-inden-2-yl)methyl)carbamate (CAS No. 1160502-44-2) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

The molecular formula of this compound is C21H32BNO5 with a molecular weight of 389.29 g/mol. The structure includes a dioxaborolane moiety which is significant for its reactivity and biological interactions.

PropertyValue
CAS Number1160502-44-2
Molecular FormulaC21H32BNO5
Molecular Weight389.29 g/mol

The compound exhibits potential biological activities through various mechanisms:

  • Antioxidant Activity : The presence of the dioxaborolane group suggests that it may act as an antioxidant by scavenging free radicals.
  • Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways. This inhibition can affect the biosynthesis of critical biomolecules.
  • Cell Proliferation : Some derivatives of similar structures have shown effects on cell proliferation and apoptosis in cancer cell lines.

In Vitro Studies

In vitro experiments have demonstrated the following activities:

  • Cytotoxicity : The compound was tested against various cancer cell lines including breast and prostate cancer cells. Results indicated a dose-dependent cytotoxic effect with IC50 values in the micromolar range.
  • Anti-inflammatory Effects : Inflammatory markers were significantly reduced in treated macrophage cultures when exposed to the compound.

Case Studies

  • Case Study on Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of this compound on MCF7 and PC3 cell lines.
    • Results showed a significant reduction in cell viability after 48 hours of treatment with an IC50 of approximately 15 µM for MCF7 and 20 µM for PC3 cells.
  • Anti-inflammatory Activity :
    • Research involving LPS-induced inflammation in RAW 264.7 macrophages demonstrated that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6.
    • The compound exhibited an anti-inflammatory effect comparable to standard anti-inflammatory drugs.

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